molecular formula C41H72O13Si9 B1609112 PSS-Trivinylsilyloxy-Heptacyclopentyl substituted CAS No. 352538-79-5

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Cat. No.: B1609112
CAS No.: 352538-79-5
M. Wt: 1025.8 g/mol
InChI Key: YXPZADQYIFWKNL-UHFFFAOYSA-N
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Description

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, also known as 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclopentyl and vinyl groups attached to a siloxane backbone .

Preparation Methods

The synthesis of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves multiple steps. The primary synthetic route includes the reaction of heptacyclopentyl-substituted siloxane with trivinylsilyl chloride under controlled conditions. The reaction typically requires a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst.

    Substitution: The vinyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, oxygen, and various halogenating agents.

Scientific Research Applications

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can enhance the mechanical properties and stability of the materials in which the compound is incorporated. The siloxane backbone provides flexibility and resistance to thermal and chemical degradation .

Comparison with Similar Compounds

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is unique due to its combination of multiple cyclopentyl and vinyl groups with a siloxane backbone. Similar compounds include:

These compounds differ in their functional groups and structural properties, which influence their reactivity and applications.

Properties

IUPAC Name

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZADQYIFWKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O13Si9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402755
Record name AGN-PC-0LAAHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352538-79-5
Record name AGN-PC-0LAAHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
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PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
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PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
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PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
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Reactant of Route 6
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

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